molecular formula C20H21ClN6O2 B2721416 7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013969-86-2

7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2721416
CAS RN: 1013969-86-2
M. Wt: 412.88
InChI Key: RAYFVAGPPMZRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The development of new synthetic methodologies has enabled the creation of purine derivatives with potential biological activities. For example, studies have focused on the regioselective synthesis of pyrimidine and purine dione derivatives, demonstrating advanced techniques in organic synthesis and the exploration of novel chemical spaces (Majumdar & Das, 1998).
  • Research into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown the potential for cytotoxic activity, highlighting the importance of purine derivatives in medicinal chemistry (Deady et al., 2003).

Biological Activity and Applications

  • Metal complexes of pyrazolylpurine derivatives have been studied as models for metal-mediated base pairs, suggesting applications in the development of novel nucleobase analogs for use in biochemistry and molecular biology (Sinha et al., 2015).
  • Investigations into the affinity and pharmacological evaluation of new aminoalkyl derivatives of purine-2,6-dione for serotonin receptors have contributed to the understanding of the compound's potential role in developing treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Structural and Analytical Studies

  • Crystallographic studies of benzyl-substituted pyridine derivatives have provided insights into the structural characteristics of these compounds, aiding in the design of molecules with specific properties (Cruz et al., 2008).
  • The use of theophylline as a catalyst in the synthesis of heterocyclic compounds underlines the versatility and significance of purine derivatives in facilitating chemical transformations (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-5-25-18(28)16-17(24(4)20(25)29)22-19(27-13(3)10-12(2)23-27)26(16)11-14-6-8-15(21)9-7-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYFVAGPPMZRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)Cl)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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